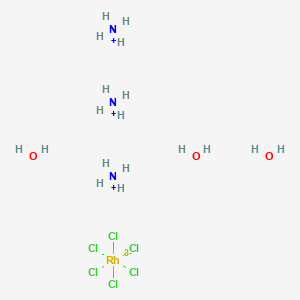
Ammonium hexachlororhodate(III) trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le hexachlororhodate(III) d'ammonium trihydraté, de formule chimique (NH₄)₃RhCl₆·3H₂O, est un composé de coordination contenant du rhodium à son état d'oxydation +3. Il se compose de cations ammonium (NH₄⁺) et d'anions hexachlororhodate(III) (RhCl₆³⁻). Le composé est un solide cristallin brun rougeâtre.
Méthodes De Préparation
a. Voies de synthèse : Le hexachlororhodate(III) d'ammonium trihydraté peut être synthétisé par la réaction du chlorure de rhodium(III) avec le chlorure d'ammonium dans l'eau. L'équation chimique équilibrée est la suivante :
2RhCl3+6NH4Cl+3H2O→(NH4)3RhCl6⋅3H2O
b. Production industrielle : Les méthodes de production industrielle impliquent généralement la précipitation contrôlée du composé à partir d'une solution contenant des sels de rhodium et du chlorure d'ammonium. La forme trihydratée est généralement obtenue en raison de sa stabilité.
Analyse Des Réactions Chimiques
Le hexachlororhodate(III) d'ammonium trihydraté subit diverses réactions chimiques :
Réactions redox : Il participe à des processus redox, où il peut soit donner, soit accepter des électrons.
Réactions de substitution : Les ligands hexachlororhodate(III) peuvent être remplacés par d'autres ligands (par exemple, cyanure, thiocyanate) par des réactions de substitution.
Formation de complexes : Il forme des complexes de coordination avec d'autres ligands.
Réduction : Borohydrure de sodium (NaBH₄) ou hydrazine (N₂H₄).
Oxydation : Agents oxydants comme le peroxyde d'hydrogène (H₂O₂).
Substitution : Divers ligands (par exemple, cyanure, thiocyanate) dans des solvants aqueux ou organiques.
Produits principaux : Les produits principaux dépendent des conditions de réaction et des ligands spécifiques impliqués. Par exemple, la substitution par des ligands cyanure donne du hexachlororhodanate(III) d'ammonium et du hexachlororhodinate(III) d'ammonium.
Applications De Recherche Scientifique
Le hexachlororhodate(III) d'ammonium trihydraté trouve des applications dans :
Catalyse : Il sert de catalyseur dans les transformations organiques.
Électrochimie : Utilisé dans les études électrochimiques et les piles à combustible.
Science des matériaux : Fonctionnalisation des nanotubes de carbone avec des nanoparticules métalliques.
5. Mécanisme d'action
Le mécanisme d'action exact de ce composé varie en fonction de son application. En catalyse, il implique probablement la coordination avec les réactifs et la facilitation des voies réactionnelles.
Mécanisme D'action
The exact mechanism of action for this compound varies depending on its application. In catalysis, it likely involves coordination with reactants and facilitating reaction pathways.
Comparaison Avec Des Composés Similaires
Le hexachlororhodate(III) d'ammonium trihydraté est unique en raison de son arrangement spécifique de ligands. Les composés similaires comprennent d'autres complexes de rhodium, tels que le chlorure de rhodium(III) et le nitrate de rhodium(III).
Propriétés
Formule moléculaire |
Cl6H18N3O3Rh |
|---|---|
Poids moléculaire |
423.8 g/mol |
Nom IUPAC |
triazanium;hexachlororhodium(3-);trihydrate |
InChI |
InChI=1S/6ClH.3H3N.3H2O.Rh/h6*1H;3*1H3;3*1H2;/q;;;;;;;;;;;;+3/p-3 |
Clé InChI |
SLWDJNKIZRQWJP-UHFFFAOYSA-K |
SMILES canonique |
[NH4+].[NH4+].[NH4+].O.O.O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)
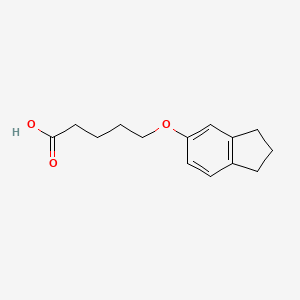
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
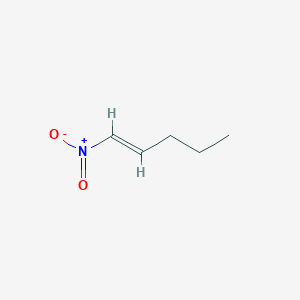
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
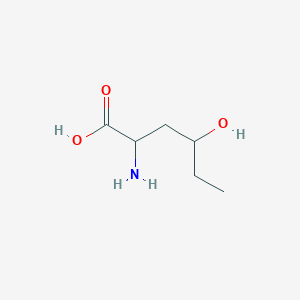
![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)
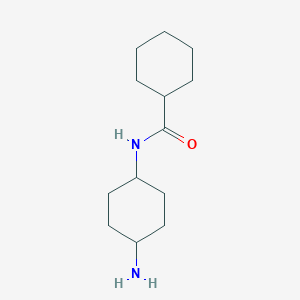
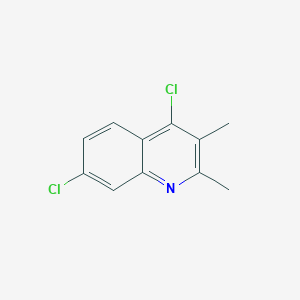




![6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)
